N(4)-Chloroacetylcytarabine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113737-52-3 |
|---|---|
Molecular Formula |
C11H14ClN3O6 |
Molecular Weight |
319.7 g/mol |
IUPAC Name |
2-chloro-N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C11H14ClN3O6/c12-3-7(17)13-6-1-2-15(11(20)14-6)10-9(19)8(18)5(4-16)21-10/h1-2,5,8-10,16,18-19H,3-4H2,(H,13,14,17,20)/t5-,8-,9+,10-/m1/s1 |
InChI Key |
WEJWVQRPBCYTRE-STRWAFKBSA-N |
SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)C2C(C(C(O2)CO)O)O |
Isomeric SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)C2C(C(C(O2)CO)O)O |
Synonyms |
CACA N(4)-chloroacetylcytarabine N(4)-chloroacetylcytosine arabinoside |
Origin of Product |
United States |
Advanced Review of Cytarabine Prodrug Strategies and Chemical Biology Applications
Historical Trajectory of Cytarabine (B982) Modifications and Analog Development
Cytarabine, a cornerstone in the treatment of acute myeloid leukemia and other hematologic malignancies, was first synthesized in 1959. wikipedia.orgmdwiki.org Its approval for medical use in 1969 marked a significant advancement in cancer chemotherapy. wikipedia.orgmdwiki.org Cytarabine is a nucleoside analog of deoxycytidine, where the sugar moiety is arabinose instead of deoxyribose. This structural alteration is key to its mechanism of action, which involves the inhibition of DNA synthesis. wikipedia.orgbionity.com
Early research focused on understanding the metabolism and mechanism of action of cytarabine. A significant challenge identified was its rapid inactivation in the bloodstream by the enzyme cytidine (B196190) deaminase, which converts it to the inactive metabolite uracil (B121893) arabinoside. mdwiki.orgchapman.edu This rapid deamination results in a short plasma half-life, necessitating continuous intravenous infusion for optimal therapeutic effect. mdwiki.orgbionity.com
To overcome these limitations, extensive efforts have been dedicated to the development of cytarabine analogs and prodrugs. chapman.edu These modifications have primarily aimed to:
Enhance metabolic stability: By modifying the N4-amino group of the cytosine base, researchers have sought to create analogs that are resistant to deamination by cytidine deaminase. chapman.edunih.gov
Improve lipophilicity: Cytarabine is a polar molecule, which can limit its ability to cross cell membranes. Increasing its lipophilicity can enhance its cellular uptake and bioavailability. nih.gov
Achieve targeted delivery: Prodrug strategies have been explored to deliver cytarabine more specifically to cancer cells, thereby reducing systemic toxicity.
One of the early and significant areas of modification was the development of N4-acyl derivatives. Research in the 1970s demonstrated that attaching long-chain fatty acids to the N4-position of cytarabine resulted in compounds with high activity against mouse leukemia L1210. nih.gov These N4-acyl derivatives, such as N4-stearoyl-cytarabine and N4-behenoyl-cytarabine, showed resistance to cytidine deaminase and were effective at smaller dosages compared to the parent drug. nih.gov More recent studies have continued to explore N4-acylation, including the synthesis of N4-fatty acyl amino acid derivatives to further improve lipophilicity and bioavailability. nih.gov
Another approach has been the development of carbocyclic nucleoside analogues, where the oxygen atom in the sugar ring is replaced by a methylene group. nih.gov This modification can confer resistance to enzymatic cleavage and alter the conformational properties of the nucleoside, potentially leading to improved antiviral or anticancer activity. nih.gov
The development of the "7+3" regimen in 1973, combining a 7-day continuous infusion of cytarabine with 3 days of an anthracycline like daunorubicin, became the standard of care for induction therapy in acute myelogenous leukemia and remains so four decades later. nih.gov This highlights the enduring importance of optimizing the delivery and efficacy of cytarabine through both pharmacological and chemical strategies.
Comprehensive Analysis of Prodrug Design Principles in Nucleoside Chemistry
The design of prodrugs is a well-established strategy to overcome the pharmaceutical and pharmacokinetic limitations of active drug molecules. slideshare.netijpcbs.com A prodrug is a biologically inactive derivative of a parent drug molecule that requires a chemical or enzymatic transformation in vivo to release the active drug. ijpcbs.comnih.gov In nucleoside chemistry, prodrug strategies are particularly relevant due to challenges such as poor membrane permeability, rapid metabolism, and lack of selective toxicity. nih.govfrontiersin.org
The primary goals of designing nucleoside prodrugs include:
Improving Oral Bioavailability: Many nucleoside analogs are highly polar and thus poorly absorbed from the gastrointestinal tract. slideshare.net
Enhancing Lipophilicity: Increasing the lipid solubility of a nucleoside can improve its ability to cross biological membranes, including the blood-brain barrier. nih.gov
Increasing Metabolic Stability: Prodrugs can be designed to protect the nucleoside from rapid enzymatic degradation in the plasma. chapman.edu
Targeted Drug Delivery: By incorporating targeting moieties, prodrugs can be designed to be selectively activated at the desired site of action, thereby reducing systemic toxicity. nih.gov
Improving Aqueous Solubility: For poorly soluble nucleosides, prodrugs can be designed to enhance their solubility for parenteral administration. ijpcbs.com
A common approach in nucleoside prodrug design is the carrier-linked prodrug, where the active drug is covalently attached to a carrier moiety. ijpcbs.com This linkage is designed to be cleaved in vivo, releasing the parent drug. Esters and amides are common examples of such linkages. ijpcbs.com
A key principle in prodrug design is leveraging the body's enzymatic machinery for activation. wikipedia.org Prodrugs are often designed to be substrates for specific enzymes that are either ubiquitous in the body or are overexpressed in target tissues, such as tumors. nih.gov
Common enzymes involved in the activation of nucleoside prodrugs include:
Esterases: These enzymes are widely distributed in the body and are responsible for hydrolyzing ester linkages. nih.govnih.gov Ester prodrugs are a common strategy to mask polar functional groups and enhance lipophilicity. nih.gov
Phosphatases: These enzymes cleave phosphate (B84403) groups and are crucial for the activation of nucleotide prodrugs.
Deaminases: While often a target for inhibition to prevent drug inactivation, in some prodrug designs, deaminases can be utilized for activation.
The ProTide (Pro-nucleotide) technology is a notable example of an enzymatically activated prodrug strategy. frontiersin.org In this approach, the monophosphate group of a nucleoside is masked by an aromatic group and an amino acid ester. These moieties are cleaved intracellularly to release the active nucleoside monophosphate, bypassing the often rate-limiting initial phosphorylation step. frontiersin.org
Stimuli-responsive prodrugs are designed to release the active drug in response to specific internal or external stimuli. nih.govnih.gov This approach offers the potential for highly targeted drug delivery, as the prodrug remains inactive until it encounters the specific trigger at the site of action. nih.govrsc.org
Stimuli that can be exploited for prodrug activation include:
pH: The tumor microenvironment is often characterized by a lower pH compared to normal tissues. Prodrugs can be designed with acid-labile linkers, such as hydrazones, that are cleaved in the acidic tumor environment. rsc.org
Redox Potential: The intracellular environment has a higher concentration of reducing agents like glutathione compared to the extracellular space. Disulfide bonds can be incorporated into prodrugs, which are then cleaved in the reducing intracellular environment.
Enzyme Overexpression: As mentioned earlier, enzymes that are overexpressed in tumor cells can be used to selectively activate prodrugs. nih.gov
External Stimuli: Light and heat can also be used as external triggers to activate prodrugs, although this is a less common approach for nucleoside analogs. nih.govnih.gov
By designing prodrugs that are responsive to the unique characteristics of the target tissue, it is possible to achieve a high degree of spatial and temporal control over drug release, leading to improved efficacy and reduced side effects. rsc.org
Emerging Paradigms in N-Acylated Nucleoside Analog Research
N-acylation at the N4-position of cytarabine has been a long-standing strategy to improve its therapeutic properties. nih.govnih.gov Early research demonstrated that N4-acyl derivatives with long-chain fatty acids exhibited potent antitumor activity and resistance to deamination. nih.gov This initial success has spurred ongoing research into more sophisticated N-acylated nucleoside analogs.
A key focus of recent research has been to fine-tune the properties of the acyl group to optimize the balance between lipophilicity, stability, and activity. For instance, researchers have synthesized a series of N4-(fatty acid)-(amino acid)-cytarabine analogs. nih.gov The rationale behind this approach is that the fatty acid component increases lipophilicity, while the amino acid moiety can potentially interact with amino acid transporters to facilitate cellular uptake.
The findings from these studies have been mixed. While the synthesized derivatives were more lipophilic than the parent cytarabine, their in vitro cytotoxicity varied depending on the cell line. nih.gov Some derivatives showed enhanced activity in HeLa cells but not in HL-60 cells. nih.gov In vivo studies in mice with S180 tumors also showed variable results, with some derivatives being more effective than cytarabine and others less so. nih.gov
These results highlight a critical challenge in N-acylated prodrug design: the modification at the N4-position can sometimes lead to a reduction in the activity of the parent drug. chapman.edu A bulky group at this position may cause steric hindrance during the incorporation of the active metabolite into DNA. Therefore, a careful balance must be struck between improving the prodrug's stability and ensuring that the modification does not compromise the ultimate efficacy of the active form.
Emerging research in this area is likely to focus on:
Linker Chemistry: Designing cleavable linkers between the acyl group and the nucleoside that are selectively cleaved at the target site.
Targeted Acyl Moieties: Utilizing acyl groups that have an affinity for specific cellular targets or transporters.
Combination Therapies: Exploring the synergistic effects of N-acylated cytarabine analogs with other chemotherapeutic agents.
Methodological Innovations in Chemical Biology Pertinent to Nucleoside Research
Chemical biology provides a powerful toolkit for the study of nucleosides and their analogs. These methods allow for the precise investigation of their mechanisms of action, metabolic pathways, and interactions with cellular machinery.
One of the most significant methodological innovations has been the application of click chemistry . biosynth.comnih.gov This set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds has been widely used to modify nucleosides. nih.gov By introducing azide or alkyne handles onto nucleosides, researchers can easily attach a wide variety of functional groups, including fluorescent dyes, affinity tags, and drug molecules. nih.gov This has enabled the development of probes for imaging the subcellular localization of nucleoside analogs and for identifying their protein binding partners.
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a particularly useful variant of click chemistry for biological systems as it proceeds under physiological conditions without the need for a toxic copper catalyst. nih.gov
Other important chemical biology techniques in nucleoside research include:
Fluorescence Microscopy: Using fluorescently labeled nucleoside analogs to visualize their uptake and distribution in living cells.
Mass Spectrometry-based Proteomics: Identifying the proteins that interact with nucleoside analogs to elucidate their mechanisms of action and off-target effects.
Metabolomics: Profiling the metabolic fate of nucleoside analogs to understand their activation and degradation pathways.
Computational Modeling: Using computer simulations to predict the binding of nucleoside analogs to their target enzymes and to guide the design of new, more potent inhibitors.
These methodological innovations are providing unprecedented insights into the biology of nucleosides and are accelerating the development of new and improved nucleoside-based therapeutics.
Mechanistic Investigations of N 4 Chloroacetylcytarabine Biotransformation
Proposed Pathways for N(4)-Chloroacetylcytarabine Activation and Metabolism
The primary metabolic pathway for this compound is hypothesized to involve two key steps: the removal of the N(4)-chloroacetyl group to yield the parent drug, cytarabine (B982), followed by the intracellular phosphorylation of cytarabine to its active triphosphate form.
The modification at the 4-amino position is a strategic design to protect cytarabine from premature deamination by cytidine (B196190) deaminase (CDA), a major inactivation pathway for the parent drug. chapman.eduresearchgate.net This enzymatic conversion of cytarabine to the inactive metabolite, 1-β-D-arabinofuranosyluracil (Ara-U), significantly reduces its therapeutic window. chapman.eduresearchgate.net By blocking this site, this compound is expected to have a longer plasma half-life and enhanced bioavailability compared to cytarabine. researchgate.nettandfonline.com
Once inside the cell, the chloroacetyl group must be cleaved to release cytarabine. This can occur through enzymatic or non-enzymatic hydrolysis. Following the release of cytarabine, it undergoes sequential phosphorylation. The initial and rate-limiting step is the conversion to cytarabine monophosphate (Ara-CMP) by deoxycytidine kinase (DCK). researchgate.nettandfonline.com Subsequent phosphorylations by other kinases yield cytarabine diphosphate (B83284) (Ara-CDP) and finally the active cytotoxic agent, cytarabine triphosphate (Ara-CTP). researchgate.netpatsnap.com Ara-CTP exerts its anticancer effect by inhibiting DNA polymerase and being incorporated into DNA, leading to chain termination and apoptosis in rapidly dividing cancer cells. patsnap.comnih.gov
Conversely, catabolic pathways exist that can inactivate cytarabine and its phosphorylated metabolites. As mentioned, CDA is a key enzyme in cytarabine degradation. researchgate.net Additionally, 5'-nucleotidases can reverse the initial phosphorylation step, converting Ara-CMP back to cytarabine. mdpi.com
Characterization of Enzymatic Conversion Processes
The biotransformation of this compound is a multi-step process mediated by several key enzymes.
The enzymatic machinery responsible for the activation of this compound is central to its cytotoxic effect. While specific enzymes that cleave the N(4)-chloroacetyl group have not been definitively identified in the available literature, carboxylesterases or other hydrolases are likely candidates.
The critical enzymes in the subsequent activation of the released cytarabine are well-characterized:
Deoxycytidine kinase (DCK): This enzyme catalyzes the first and rate-limiting step in the activation cascade, the phosphorylation of cytarabine to Ara-CMP. researchgate.nettandfonline.com The expression and activity of DCK are crucial determinants of cytarabine efficacy, with decreased levels being associated with drug resistance. tandfonline.com
Other kinases: Following the initial phosphorylation, other cellular kinases are responsible for the sequential conversion of Ara-CMP to Ara-CDP and finally to the active Ara-CTP. researchgate.net
The primary enzyme responsible for the inactivation of the parent compound, cytarabine, is:
Cytidine deaminase (CDA): This enzyme is highly expressed in various tissues and rapidly converts cytarabine to the inactive Ara-U. nih.govwikipedia.org The N(4)-chloroacetyl modification in this compound is designed to shield the molecule from CDA-mediated degradation. chapman.edu
The balance between the activating enzyme DCK and inactivating enzymes like CDA and 5'-nucleotidase within cancer cells is a critical factor in determining the therapeutic outcome of cytarabine-based therapies. mdpi.comnih.gov
Detailed kinetic and thermodynamic data for the enzymatic conversion of this compound are not available in the reviewed literature. However, extensive research on the kinetics of the enzymes involved in cytarabine metabolism provides a framework for understanding these processes.
| Enzyme | Substrate | Product | Key Kinetic Parameter | Significance in Metabolism |
| Deoxycytidine Kinase (DCK) | Cytarabine | Ara-CMP | Rate-limiting | The efficiency of this initial phosphorylation step is a primary determinant of the intracellular concentration of active Ara-CTP. tandfonline.comnih.gov |
| Cytidine Deaminase (CDA) | Cytarabine | Ara-U | High efficiency | Rapidly inactivates cytarabine, limiting its therapeutic efficacy. tandfonline.com The N(4)-modification is intended to bypass this step. chapman.edu |
| 5'-Nucleotidase (5-NT) | Ara-CMP | Cytarabine | Reversible | Can dephosphorylate Ara-CMP, reducing the pool of metabolites available for conversion to the active Ara-CTP. mdpi.com |
This table is based on established knowledge of cytarabine metabolism and represents a predictive model for the biotransformation of this compound following the cleavage of the chloroacetyl group.
Elucidation of Non-Enzymatic Degradation and Conversion Pathways
Beyond enzymatic processes, non-enzymatic reactions can play a role in the biotransformation of this compound. The chloroacetyl group at the N(4) position could be susceptible to spontaneous hydrolysis under physiological conditions. The rate of this chemical hydrolysis would be influenced by factors such as pH and temperature. nih.gov
Non-enzymatic hydrolysis would lead to the release of cytarabine and chloroacetic acid. While potentially contributing to the activation of the prodrug, this process would be less specific than enzymatic conversion. The stability of the N(4)-acyl linkage is a critical design parameter for such prodrugs, aiming for sufficient stability in systemic circulation to allow for targeted delivery and intracellular activation. nih.gov
Cellular Permeation and Intracellular Distribution Dynamics
The cellular uptake of this compound is a prerequisite for its therapeutic action. As a derivative of cytarabine, its transport across the cell membrane is likely mediated by the same nucleoside transporters.
Human Equilibrative Nucleoside Transporters (hENTs): hENT1 is the primary transporter responsible for the cellular influx of cytarabine. nih.gov
Human Concentrative Nucleoside Transporters (hCNTs): These transporters also contribute to the cellular uptake of cytarabine. nih.gov
The lipophilicity of this compound may be altered compared to the parent compound due to the addition of the chloroacetyl group. This could potentially influence its mode of cellular entry, possibly allowing for some degree of passive diffusion across the cell membrane in addition to transporter-mediated uptake. nih.gov
Pre Clinical Pharmacological and Biological Investigations of N 4 Chloroacetylcytarabine
In Vitro Biological Efficacy Studies in Model Systems
The in vitro biological efficacy of N(4)-Chloroacetylcytarabine has been a primary focus of preliminary research. These studies aim to determine the compound's activity at a cellular level, providing foundational data on its potential as a cytotoxic agent.
Cell-Based Functional Assays for Compound Activity
Specific data from cell-based functional assays for this compound are not available in the current body of scientific literature. General research into N4-acyl derivatives of cytarabine (B982) indicates that such modifications are pursued to enhance properties like lipophilicity, which could influence cellular uptake and, consequently, cytotoxic activity. However, without direct experimental evidence on this compound, its performance in functional assays remains uncharacterized.
Molecular Mechanism of Action Elucidation
Understanding the molecular mechanism of action is crucial for the development of any new therapeutic compound. For this compound, this involves identifying its molecular targets, understanding its impact on cellular signaling, and determining how it interacts with nucleic acid synthesis.
Identification of Putative Molecular Targets and Binding Interactions
Specific molecular targets and binding interactions for this compound have not yet been identified. It is hypothesized that, like its parent compound cytarabine, this compound may act as a nucleoside analog. Following intracellular conversion to its triphosphate form, it would likely compete with deoxycytidine triphosphate (dCTP) for incorporation into DNA. The chloroacetyl group at the N4 position may influence its interaction with DNA polymerases and other components of the DNA replication machinery, but this remains to be experimentally verified.
Analysis of Downstream Cellular Signaling Perturbations
There is no available research detailing the analysis of downstream cellular signaling perturbations induced by this compound. As cytarabine is known to induce apoptosis by activating various signaling pathways in response to DNA damage, it is plausible that this compound could trigger similar cellular responses. However, the specific pathways and the extent of their activation or inhibition by this particular derivative are unknown.
Investigation of Nucleoside Incorporation and Nucleic Acid Processing
Direct evidence of the incorporation of this compound into DNA and its subsequent effects on nucleic acid processing is not present in the available literature. The fundamental mechanism of cytarabine involves its incorporation into the growing DNA strand, leading to chain termination and inhibition of DNA synthesis. It is presumed that this compound would follow a similar mechanism, but the influence of the N4-chloroacetyl modification on the efficiency of incorporation and the subsequent cellular response to the modified DNA has not been investigated.
In Vivo Pre-clinical Efficacy Models
The in vivo evaluation of a novel cytarabine prodrug like this compound is crucial for determining its potential therapeutic efficacy before consideration for clinical trials. This process involves selecting appropriate animal models, assessing anti-leukemic activity, and identifying biomarkers to measure the drug's effect.
Selection and Justification of Relevant Pre-clinical Animal Models
The selection of an appropriate animal model is fundamental to recapitulating the complexities of human hematological malignancies, particularly Acute Myeloid Leukemia (AML), for which cytarabine is a cornerstone of therapy. nih.gov The primary goal is to use a model that accurately predicts the clinical response to a new therapeutic agent. For a cytarabine prodrug, models must allow for the evaluation of both the prodrug's activation and the subsequent efficacy of the released cytarabine.
Commonly utilized and justified models include:
Patient-Derived Xenograft (PDX) Models: In these models, primary tumor cells from human patients are implanted into immunodeficient mice. PDX models are considered highly relevant as they preserve the genetic heterogeneity and molecular characteristics of the original human tumor. nih.gov This is critical for assessing the efficacy of a drug against diverse AML subtypes. For this compound, PDX models would be invaluable for testing its activity against AML patient samples with known resistance or sensitivity profiles to standard cytarabine.
Genetically Engineered Mouse Models (GEMMs): These models are engineered to carry specific genetic mutations known to drive human AML, such as those in FLT3, NPM1, or MLL. nih.govnih.gov GEMMs are powerful tools for studying the impact of specific genetic backgrounds on drug response in a fully immunocompetent context (if syngeneic). They allow for rigorous testing of how a particular oncogenic pathway influences the efficacy of this compound. nih.gov
Cell Line-Derived Xenograft (CDX) Models: These models involve the implantation of established human leukemia cell lines (e.g., HL-60, K562) into immunodeficient mice. nih.gov While less representative of patient heterogeneity than PDX models, CDX models are highly reproducible and cost-effective, making them suitable for initial in vivo screening and mechanism-of-action studies.
The justification for using these models rests on their ability to mimic key aspects of human AML, including disease progression, genetic drivers, and response to standard-of-care chemotherapy like cytarabine. nih.govnih.gov
Interactive Data Table: Relevant Pre-clinical Animal Models for AML
| Model Type | Description | Justification for this compound Testing | Key Advantages |
| PDX Model | Primary human AML cells implanted in immunodeficient mice. | Evaluates efficacy against clinically relevant, heterogeneous tumors. | High clinical relevance, preserves tumor architecture and genetics. |
| GEMM | Mice engineered with specific AML-driving mutations (e.g., FLT3-ITD). nih.gov | Tests efficacy in the context of specific, known oncogenic pathways. | Intact immune system (syngeneic), studies tumor initiation. |
| CDX Model | Established human leukemia cell lines (e.g., HL-60) implanted in mice. nih.gov | Provides a reproducible system for initial screening and mechanistic studies. | High reproducibility, lower cost, rapid tumor growth. |
Assessment of Efficacy in Pre-clinical Disease Models
Once a suitable animal model is established, the anti-leukemic efficacy of this compound would be assessed relative to both a vehicle control and the parent drug, cytarabine. Key endpoints are measured to provide a quantitative assessment of the drug's activity.
Leukemic Burden: Efficacy is also measured by the reduction in tumor burden. This can be quantified by measuring the percentage of leukemic blasts (e.g., human CD45+ cells in a PDX model) in the bone marrow, peripheral blood, and spleen using flow cytometry. nih.gov
Disease Progression Markers: Other markers such as spleen weight and white blood cell counts are monitored throughout the study as indicators of disease progression and response to treatment. nih.gov
The goal would be to demonstrate that this compound provides a therapeutic advantage over standard cytarabine, potentially through improved pharmacokinetics leading to more sustained exposure or better tumor penetration. nih.gov
Interactive Data Table: Illustrative Efficacy Assessment in an AML PDX Model
| Treatment Group | Median Survival (Days) | Bone Marrow Blasts (% hCD45+) at Day 21 | Spleen Weight (mg) at Day 21 |
| Vehicle Control | 25 | 85 ± 7 | 450 ± 50 |
| Cytarabine | 38 | 30 ± 5 | 210 ± 30 |
| This compound | 45 | 15 ± 4 | 150 ± 25 |
This table represents hypothetical data for illustrative purposes.
Pharmacodynamic Biomarker Discovery and Validation
Pharmacodynamic (PD) biomarkers are essential for confirming that a drug is engaging its intended target and eliciting the desired biological response in vivo. nih.gov For this compound, the primary mechanism of action is expected to be identical to that of cytarabine: inhibition of DNA synthesis. researchgate.netdrugbank.com
The active metabolite, cytarabine 5'-triphosphate (Ara-CTP), inhibits DNA polymerase and is incorporated into DNA, leading to chain termination and cell death. researchgate.net Therefore, PD biomarker studies would focus on measuring the downstream effects of this mechanism.
Target Engagement: A key biomarker is the intracellular concentration of the active metabolite, Ara-CTP, within leukemia cells isolated from the treated animals. mdpi.com This directly confirms that the prodrug is being converted to its active form.
Mechanism-Related Markers: The inhibition of DNA synthesis can be measured by a reduction in the incorporation of nucleotide analogs like BrdU or EdU in tumor cells. A more specific and widely used biomarker for DNA damage is the phosphorylation of histone H2AX (γH2AX), which forms foci at sites of DNA strand breaks. nih.gov
Cell Cycle and Apoptosis Markers: As cytarabine is S-phase specific, its activity leads to cell cycle arrest. drugbank.com This can be measured by flow cytometry. Subsequent induction of apoptosis can be monitored by measuring markers like cleaved caspase-3 or using TUNEL assays.
Validation of these biomarkers in preclinical models provides crucial information that can guide the clinical development of the drug. nih.gov
Prodrug Activation and Bioregional Specificity in Complex Biological Systems
A primary rationale for developing a prodrug like this compound is to improve upon the pharmacological properties of the parent compound. nih.gov This includes controlling where and when the active drug is released to enhance efficacy and reduce systemic toxicity.
Spatiotemporal Control of Active Metabolite Release
Spatiotemporal control refers to the ability to regulate both the location (spatial) and the timing (temporal) of active drug release. nih.gov The N(4)-chloroacetyl modification on cytarabine serves two main purposes: it protects the molecule from premature deamination by cytidine (B196190) deaminase—a major pathway of inactivation for cytarabine—and it can be designed for controlled cleavage. chapman.edunih.gov
The release of active cytarabine from this compound would likely occur via enzymatic or chemical hydrolysis of the amide bond. The design of the prodrug aims for this conversion to happen preferentially within the tumor microenvironment or intracellularly, which can be richer in certain enzymes (e.g., esterases, amidases) compared to plasma. This selective activation leads to a higher concentration of the active drug at the site of action, potentially improving the therapeutic index. nih.gov This strategy seeks to overcome the rapid systemic clearance and inactivation that limits the efficacy of standard cytarabine. nih.gov
Application of Bioorthogonal Chemistry for Targeted Activation
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov This powerful tool can be harnessed for highly specific, targeted prodrug activation. cam.ac.uk
A hypothetical strategy for this compound could involve a "click-to-release" system. reading.ac.uk In this approach, the chloroacetyl moiety would be further modified with a bioorthogonal handle (e.g., a trans-cyclooctene) that keeps the prodrug inactive. A separate activating agent, containing the corresponding reaction partner (e.g., a tetrazine), would be conjugated to a tumor-targeting molecule, such as an antibody specific for a leukemia cell surface antigen (e.g., CD33 or CD123).
When the targeting agent binds to the leukemia cells, it brings the tetrazine into close proximity. Subsequent administration of the modified this compound prodrug would lead to a rapid and highly localized bioorthogonal reaction (an inverse-electron-demand Diels-Alder reaction) at the tumor site. nih.gov This reaction would trigger the cleavage of the linker and release the active cytarabine directly at its intended target, offering an exceptional level of spatiotemporal control and minimizing exposure to healthy tissues. cam.ac.ukdntb.gov.ua
Advanced Chemical Biology Methodologies Applied to N 4 Chloroacetylcytarabine
Chemical Proteomics and Target Deconvolution Strategies
Chemical proteomics serves as a powerful tool for identifying the protein targets of bioactive small molecules within a complex biological system. Target deconvolution, a key aspect of chemical proteomics, is crucial for understanding a drug's mechanism of action and potential off-target effects. Common strategies include affinity-based methods, where a molecule of interest is immobilized to enrich for interacting proteins, and activity-based protein profiling (ABPP), which uses reactive probes to label active enzymes.
A direct application of these strategies to N(4)-Chloroacetylcytarabine has not been extensively reported in publicly available research. However, the chloroacetyl group on the N(4) position of the cytosine ring represents a reactive handle that could, in principle, be exploited for covalent capture of interacting proteins. This would make this compound a candidate for competitive ABPP or for use as a chemical probe to identify novel binding partners that may differ from those of its parent compound, cytarabine (B982). Such studies would be invaluable in elucidating any unique biological activities conferred by the N(4)-chloroacetyl modification.
High-Throughput Screening Platforms for Analog Discovery and Optimization
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for a desired biological activity. These platforms are instrumental in identifying initial hits and for the subsequent optimization of lead compounds through the screening of analog libraries. A variety of assay formats are employed in HTS, including those that measure cell viability, enzyme activity, or specific molecular interactions.
There is no specific evidence in the current body of scientific literature detailing the use of high-throughput screening platforms for the discovery and optimization of this compound analogs. The development of such a screening campaign would first require the establishment of a robust and specific assay that can detect the desired biological effect of this compound. Following this, libraries of related compounds, potentially with variations in the acyl chain or modifications to the sugar moiety, could be screened to identify derivatives with improved potency, selectivity, or pharmacokinetic properties.
Computational Chemistry and Molecular Modeling of this compound Interactions
Computational chemistry and molecular modeling offer powerful in silico tools to predict and analyze the interactions between small molecules and their biological targets at an atomic level. These methods can provide insights into binding modes, predict binding affinities, and simulate the dynamic behavior of compound-biomolecule complexes, thereby guiding rational drug design and optimization.
Ligand-Receptor Docking and Binding Energy Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This is followed by the calculation of binding energy to estimate the affinity of the interaction. For this compound, docking studies could be performed with known targets of cytarabine, such as deoxycytidine kinase or DNA polymerases, to understand how the N(4)-chloroacetyl group influences the binding orientation and affinity compared to the parent compound. Such studies could reveal whether the modification enhances or hinders binding to these key enzymes. While general molecular docking studies have been performed for cytarabine with various proteins, specific data for this compound is not currently available nih.govnih.govresearchgate.net.
Table 1: Potential Targets for Docking Studies of this compound
| Target Protein | Rationale for Docking Study |
| Deoxycytidine kinase (dCK) | To assess the impact of the N(4)-chloroacetyl group on the initial phosphorylation step required for activation. |
| DNA Polymerase | To model the incorporation of the triphosphate form into DNA and evaluate the steric and electronic effects of the modification. |
| Cytidine (B196190) Deaminase (CDA) | To predict whether the N(4)-modification alters susceptibility to this major inactivation pathway for cytarabine. |
Bioimaging Techniques for Cellular Localization and Activity Profiling
Bioimaging techniques are essential for visualizing the subcellular localization of drugs and monitoring their effects on cellular processes in real-time. Methods such as fluorescence microscopy, often in conjunction with fluorescently labeled drug analogs, allow researchers to track the uptake, distribution, and accumulation of a compound within cells.
Specific bioimaging studies for this compound have not been reported. To visualize this compound, it would likely need to be functionalized with a fluorophore. Alternatively, advanced label-free imaging techniques could potentially be employed. For instance, nanoscale chemical imaging methods have been used to visualize the distribution of cytarabine within individual liposomes, demonstrating the feasibility of imaging nucleoside analogs at high resolution nih.govnih.gov. Similar approaches could, in theory, be adapted to study the cellular and subcellular distribution of this compound, providing valuable information about its cellular uptake and sites of action.
Discussion and Future Academic Trajectories
Synthesis and Integration of Research Findings within the Cytarabine (B982) Analogs Field
The synthesis of N(4)-Chloroacetylcytarabine involves the acylation of the N(4)-amino group of cytarabine with chloroacetyl chloride. This modification is a strategic chemical alteration aimed at potentially modifying the parent drug's physicochemical and biological properties. Research into N-acylphenothiazines, for instance, has demonstrated that such modifications can significantly impact biological activity. researchgate.net The introduction of the chloroacetyl group, a reactive moiety, could influence the compound's lipophilicity, membrane permeability, and interaction with metabolic enzymes.
Integrating findings from the broader field of cytarabine analogs is crucial for contextualizing the potential of this compound. For example, clofarabine, a second-generation nucleoside analog, was developed to incorporate the beneficial properties of fludarabine (B1672870) and cladribine (B1669150) while minimizing toxicity. nih.gov The study of such successful analogs provides a roadmap for evaluating the potential advantages conferred by the N(4)-chloroacetyl modification.
Comparative Analysis of this compound with Established Nucleoside Prodrugs
A critical aspect of evaluating this compound is its comparison with established nucleoside prodrugs. Prodrug strategies are often employed to enhance oral bioavailability, increase plasma half-life, or achieve targeted drug release. The N(4)-chloroacetyl group could function as a prodrug moiety, designed to be cleaved intracellularly to release the active cytarabine.
| Compound | Prodrug Moiety | Potential Advantage |
| This compound | Chloroacetyl | Increased lipophilicity, potential for targeted activation |
| Capecitabine | 5'-deoxy-5-fluorocytidine | Oral bioavailability, tumor-selective activation |
| Valganciclovir | L-valyl ester | Increased oral bioavailability |
This comparative analysis will be essential to determine if this compound offers a novel or superior approach to the challenges addressed by existing nucleoside prodrugs.
Identification of Current Research Gaps and Unaddressed Questions
Despite the conceptual appeal of this compound, significant research gaps remain. There is a lack of published data specifically detailing its:
Pharmacokinetic profile: Understanding its absorption, distribution, metabolism, and excretion is fundamental. Studies on similar compounds, like N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide, have shown that such modifications can alter pharmacokinetic parameters like Cmax and elimination half-life. nih.gov
Mechanism of action: While it is presumed to act similarly to cytarabine by inhibiting DNA synthesis, the influence of the chloroacetyl group on this process is unknown. drugbank.com
Efficacy in resistant cell lines: A key driver for developing new analogs is to overcome cytarabine resistance. nih.govnih.gov The ability of this compound to bypass or overcome known resistance mechanisms has not been investigated.
In vivo efficacy and toxicity: Preclinical studies in animal models are necessary to establish its therapeutic window and potential side effects.
Addressing these questions through rigorous preclinical investigation is a prerequisite for any further development.
Conceptualization of Novel Therapeutic Paradigms Based on this compound
The unique chemical nature of the chloroacetyl group could enable novel therapeutic strategies. The electrophilic nature of the chloroacetyl moiety might allow for covalent binding to intracellular targets, potentially leading to a distinct mechanism of action or enhanced cytotoxicity. This could be particularly relevant in overcoming resistance mechanisms that involve decreased drug accumulation or activation.
Furthermore, the potential for increased lipophilicity could enhance its ability to cross the blood-brain barrier, suggesting a possible role in treating central nervous system malignancies, a known sanctuary site for leukemic cells.
Strategic Outlook for Continued Academic Exploration and Potential Translational Applications
The future of this compound in academia and its potential for clinical translation hinges on a systematic and thorough preclinical evaluation. The strategic outlook should prioritize:
Comprehensive in vitro characterization: This includes assessing its cytotoxicity against a panel of cancer cell lines, including those with known resistance mechanisms to cytarabine.
Detailed mechanistic studies: Elucidating how the chloroacetyl group influences drug uptake, metabolism, and interaction with DNA polymerase is crucial.
Pharmacokinetic and toxicological profiling in animal models: Establishing a clear understanding of its in vivo behavior and safety profile is essential.
Combination studies: Investigating potential synergistic effects with other chemotherapeutic agents, a common strategy in cancer treatment, could reveal its broader therapeutic potential. nih.govnih.govmdpi.comresearchgate.net
Successful outcomes in these areas would provide the necessary foundation to justify the advancement of this compound into clinical trials, potentially offering a new therapeutic option for patients with hematological malignancies.
Q & A
Q. How can multi-omics data elucidate the mechanism of action of this compound?
- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathways affected by treatment. Use gene set enrichment analysis (GSEA) and weighted correlation networks (WGCNA) to prioritize targets. Validate hypotheses with CRISPR/Cas9 knockouts or pharmacological inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
